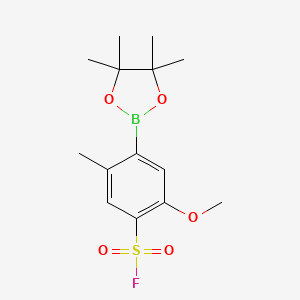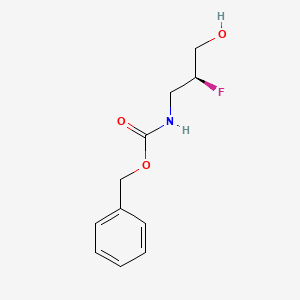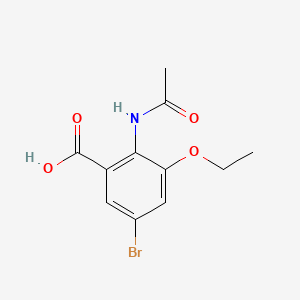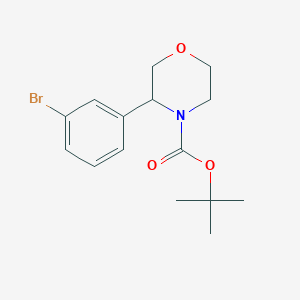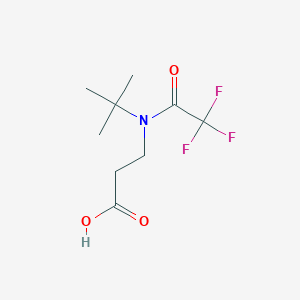
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid is an organic compound that features a trifluoroacetamido group attached to a propanoic acid backbone. This compound is notable for its unique chemical structure, which includes a tert-butyl group and trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between tert-butylamine and 2,2,2-trifluoroacetyl chloride forms the intermediate tert-butyl-2,2,2-trifluoroacetamide.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The amide bond can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a butanoic acid backbone.
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)ethanoic acid: Similar structure but with an ethanoic acid backbone.
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid backbone, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H14F3NO3 |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
3-[tert-butyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)13(5-4-6(14)15)7(16)9(10,11)12/h4-5H2,1-3H3,(H,14,15) |
Clave InChI |
CVQNPWKHJLAZKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CCC(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


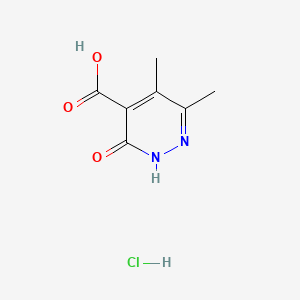
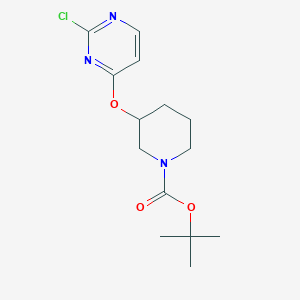
![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)
